

Spectroscopic Profile of Potassium Phenyltrifluoroborate: A Technical Guide

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Compound of Interest

Compound Name: Potassium phenyltrifluoroborate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **potassium phenyltrifluoroborate** ($K[PhBF_3]$), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **potassium phenyltrifluoroborate** in solution. The key nuclei for analysis are 1H , ^{13}C , ^{11}B , and ^{19}F .

1H NMR Data

The 1H NMR spectrum of **potassium phenyltrifluoroborate** is characterized by signals corresponding to the protons of the phenyl group.

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.30 - 7.50	m	Phenyl-H
6.90 - 7.10	m	Phenyl-H

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
135.0	Phenyl C (quaternary)
132.5	Phenyl C-H
127.8	Phenyl C-H
125.0	Phenyl C-H (broad, due to B-C coupling)

¹¹B NMR Data

¹¹B NMR is particularly useful for characterizing boron-containing compounds. For **potassium phenyltrifluoroborate**, the spectrum typically shows a quartet due to the coupling with the three fluorine atoms.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (¹ J _{B-F}) Hz
3.5 - 5.5	q	~45

¹⁹F NMR Data

¹⁹F NMR provides a sensitive probe for the fluorine atoms in the trifluoroborate group.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (¹ J _{F-B}) Hz
-135 to -145	q	~45

Infrared (IR) Spectroscopy

The IR spectrum of **potassium phenyltrifluoroborate**, typically recorded as a solid, displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Medium	Aromatic C=C stretch
1480 - 1400	Strong	Aromatic C=C stretch
1150 - 950	Very Strong	B-F stretch
750 - 700	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry of **potassium phenyltrifluoroborate** provides information about its molecular weight and fragmentation pattern. The exact mass of the phenyltrifluoroborate anion $[\text{C}_6\text{H}_5\text{BF}_3]^-$ is 149.0370 g/mol .

m/z	Ion
149	$[\text{C}_6\text{H}_5\text{BF}_3]^-$
109	$[\text{C}_6\text{H}_5\text{BOH}]^-$
93	$[\text{C}_6\text{H}_5\text{O}]^-$
77	$[\text{C}_6\text{H}_5]^+$

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **potassium phenyltrifluoroborate** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or acetone-d₆) in an NMR tube.

- Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrument Parameters (General):

- Spectrometer: 300-500 MHz
- Temperature: 298 K
- ^1H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled pulse sequence, longer acquisition time may be necessary due to the lower natural abundance of ^{13}C .
- ^{11}B NMR: A specific boron probe is typically used. The spectral width should be sufficient to cover the expected chemical shift range for tetracoordinate boron.
- ^{19}F NMR: A fluorine probe is used. Proton decoupling is often employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of **potassium phenyltrifluoroborate** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Technique: Transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: Typically 4 cm^{-1} .

- A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

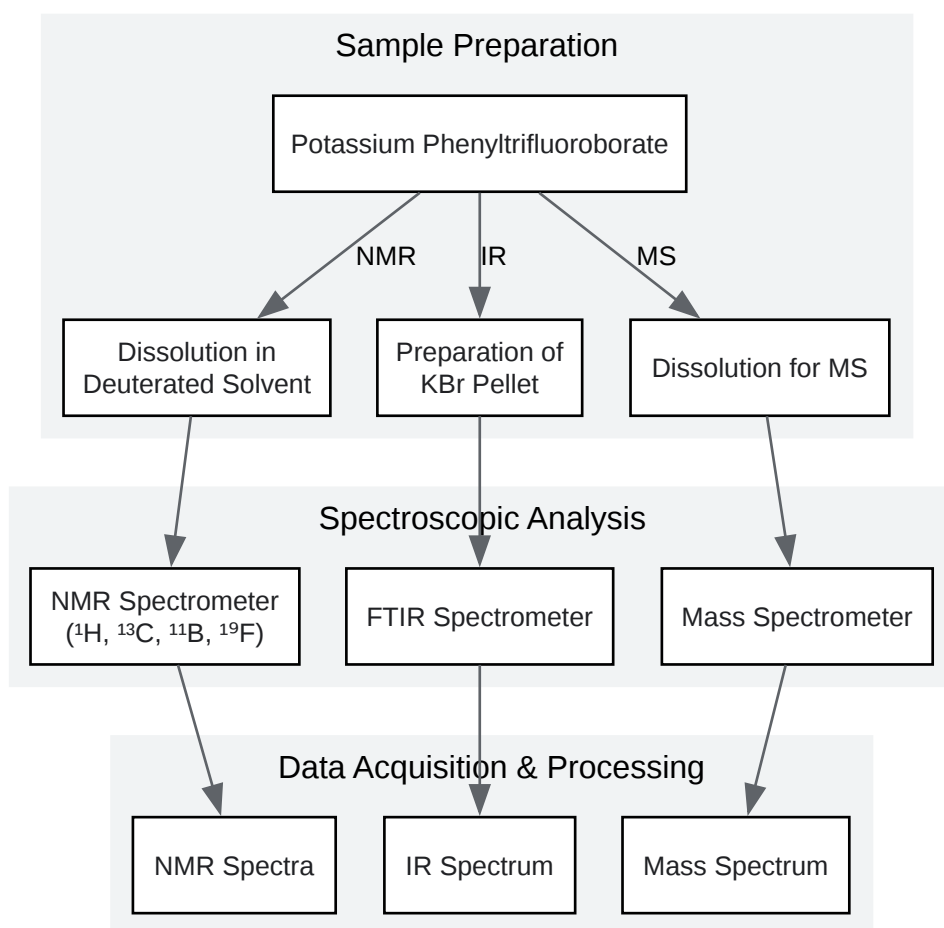
- Dissolve a small amount of **potassium phenyltrifluoroborate** in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrument Parameters (Electrospray Ionization - ESI):

- Ionization Mode: Negative ion mode is typically used to detect the $[\text{C}_6\text{H}_5\text{BF}_3]^-$ anion.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Collision Energy (for fragmentation): Varies depending on the instrument and the desired degree of fragmentation.

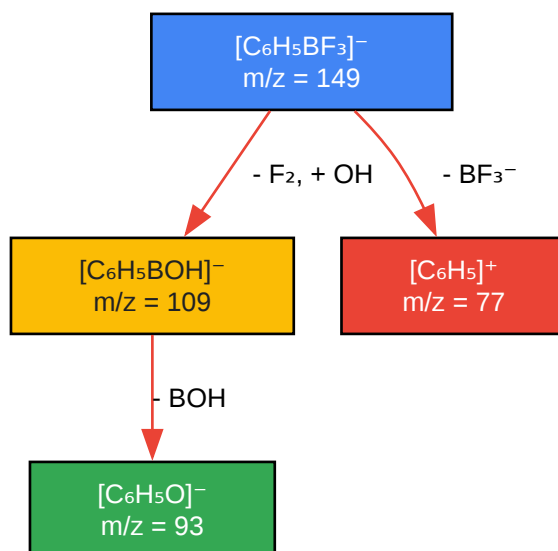
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for the phenyltrifluoroborate anion in mass spectrometry.



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Caption: General workflow for the spectroscopic analysis of **potassium phenyltrifluoroborate**.



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Caption: Plausible fragmentation pathway for the phenyltrifluoroborate anion.

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